1-(4-chlorophenyl)-5-methyl-2,3-dihydro-1H-imidazol-2-one
Overview
Description
1-(4-Chlorophenyl)-5-methyl-2,3-dihydro-1H-imidazol-2-one, also known as 4-chloro-5-methyl-2,3-dihydro-1H-imidazole-2-one, is a heterocyclic organic compound used in a variety of scientific research applications. It is a derivative of imidazole, which is a five-membered ring system composed of two nitrogen atoms, one carbon atom, and two oxygen atoms. 4-chloro-5-methyl-2,3-dihydro-1H-imidazole-2-one is a white crystalline solid that is relatively stable and has a low melting point.
Scientific Research Applications
Crystal Structure Analysis
Several studies have focused on the crystal structure analysis of compounds similar to 1-(4-chlorophenyl)-5-methyl-2,3-dihydro-1H-imidazol-2-one. For example, Sharma et al. (2019) analyzed the crystal structure of a related compound, finding that molecules were linked by intermolecular hydrogen bonds, forming chains and exhibiting C-H...π interaction and intramolecular H-bonds (Sharma et al., 2019).
Intermolecular Interactions
Kubicki (2004) studied the cyano-cyano and chloro-cyano interactions in two imidazole derivatives, including a compound similar to 1-(4-chlorophenyl)-5-methyl-2,3-dihydro-1H-imidazol-2-one. The research highlighted how different weak intermolecular interactions determine crystal packing in these compounds (Kubicki, 2004).
Synthesis and Biological Screening
Bhuva et al. (2015) focused on the synthesis and biological screening of a similar compound. They assessed its activity against various bacteria and fungi, finding some of the compounds showed moderate activity at specific concentrations (Bhuva et al., 2015).
Antifungal Evaluation
Macías et al. (2018) conducted a study on the antifungal evaluation of 4-aryl-2-methyl-1H-imidazoles, including compounds related to 1-(4-chlorophenyl)-5-methyl-2,3-dihydro-1H-imidazol-2-one. Their findings suggested that the substituent groups in the aryl ring influence the antifungal activity of these compounds (Macías et al., 2018).
Synthesis and Characterization
Venet et al. (2003) described the synthesis and characterization of a farnesyl protein transferase inhibitor, which is structurally related to 1-(4-chlorophenyl)-5-methyl-2,3-dihydro-1H-imidazol-2-one. This compound showed significant antitumor effects in vivo (Venet et al., 2003).
Quantum Chemical Studies
Özdemir et al. (2011) conducted quantum-chemical studies on a similar compound, focusing on its molecular geometry, vibrational frequencies, and chemical shift values. They found good agreement between theoretical and experimental data (Özdemir et al., 2011).
Molecular Docking Study
Katariya et al. (2021) performed a molecular docking study of new compounds incorporating elements of 1-(4-chlorophenyl)-5-methyl-2,3-dihydro-1H-imidazol-2-one, evaluating their potential as anticancer and antimicrobial agents (Katariya et al., 2021).
Inhibitory Action on Corrosion
Ouakki et al. (2019) explored the inhibitory action of imidazole derivatives on mild steel corrosion, showing that compounds like 1-(4-chlorophenyl)-5-methyl-2,3-dihydro-1H-imidazol-2-one could be effective corrosion inhibitors (Ouakki et al., 2019).
properties
IUPAC Name |
3-(4-chlorophenyl)-4-methyl-1H-imidazol-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O/c1-7-6-12-10(14)13(7)9-4-2-8(11)3-5-9/h2-6H,1H3,(H,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZQAVWFWSKZTSD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC(=O)N1C2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401195945 | |
Record name | 1-(4-Chlorophenyl)-1,3-dihydro-5-methyl-2H-imidazol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401195945 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-chlorophenyl)-5-methyl-2,3-dihydro-1H-imidazol-2-one | |
CAS RN |
14058-91-4 | |
Record name | 1-(4-Chlorophenyl)-1,3-dihydro-5-methyl-2H-imidazol-2-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14058-91-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(4-Chlorophenyl)-1,3-dihydro-5-methyl-2H-imidazol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401195945 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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